2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitro group and an isopropyl group attached to the pyrazole ring, as well as a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Nitration of Pyrazole: The starting material, pyrazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyrazole ring.
Alkylation: The nitrated pyrazole is then subjected to alkylation with isopropyl bromide in the presence of a strong base such as potassium carbonate to introduce the isopropyl group at the 5-position.
Carboxylation: The final step involves the carboxylation of the alkylated pyrazole using carbon dioxide under high pressure and temperature to form the propanoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.
Esterification: The carboxylic acid moiety can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenating agents such as thionyl chloride or alkyl halides.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Reduction: 2-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid.
Substitution: Various substituted pyrazole derivatives.
Esterification: 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate esters.
Scientific Research Applications
2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl and propanoic acid moieties may also contribute to the compound’s overall activity by influencing its solubility, stability, and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[3-nitro-1H-pyrazol-1-yl]propanoic acid: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
2-[3-amino-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid: The amino group may confer different biological properties compared to the nitro group.
2-[3-nitro-5-methyl-1H-pyrazol-1-yl]propanoic acid: The methyl group may influence the compound’s steric and electronic properties.
Uniqueness
2-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both the nitro and isopropyl groups, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13N3O4 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(3-nitro-5-propan-2-ylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-5(2)7-4-8(12(15)16)10-11(7)6(3)9(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
BEWGXFYIDCQILU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C(C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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